Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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Overview
Description
Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline moiety, a cyclopropyl group, and a dihydroxyheptenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and phenyl groups. The dihydroxyheptenoate chain is then attached through a series of reactions involving aldol condensation, reduction, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the double bond in the heptenoate chain, converting it to a saturated chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline ketones, while reduction could produce saturated heptanoates.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a quinoline ring with a cyclopropyl group and a dihydroxyheptenoate chain. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C50H48CaN2O8 |
---|---|
Molecular Weight |
845.0 g/mol |
IUPAC Name |
calcium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/2C25H25NO4.Ca/c2*27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h2*1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;;+2/p-2/b2*13-12+;/t2*18-,19-;/m11./s1 |
InChI Key |
FHPDARRNOZDMOJ-FAPMUMIKSA-L |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=CC=C4.[Ca+2] |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Ca+2] |
Origin of Product |
United States |
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